6-Isothiocyanato-6-pentylundecane
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Overview
Description
6-Isothiocyanato-6-pentylundecane is an organic compound with the molecular formula C17H33NS. It is a member of the isothiocyanate family, which are known for their biological activity and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isothiocyanato-6-pentylundecane can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of solvent, reaction conditions, and purification processes are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanato-6-pentylundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioureas, and various substituted derivatives .
Scientific Research Applications
6-Isothiocyanato-6-pentylundecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development and as a chemopreventive agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Isothiocyanato-6-pentylundecane involves its interaction with various molecular targets and pathways. It can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to the resolution of inflammation. At higher concentrations, it can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Uniqueness
6-Isothiocyanato-6-pentylundecane is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain differentiates it from other isothiocyanates, potentially influencing its reactivity and biological activity .
Biological Activity
6-Isothiocyanato-6-pentylundecane (CAS Number: 919474-70-7) is a sulfur-containing organic compound characterized by its isothiocyanate functional group (-N=C=S) and a long carbon chain structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological macromolecules, and relevant case studies.
- Molecular Formula : C17H33NCS
- Molecular Weight : Approximately 283.516 g/mol
- Functional Group : Isothiocyanate
The unique structure of this compound, with its long carbon chain, may influence its solubility and bioavailability compared to shorter-chain isothiocyanates.
Anticancer Properties
Research indicates that isothiocyanates, including this compound, may possess significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Proliferation Inhibition : Isothiocyanates can modulate signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound may interact with cellular targets that are crucial in cancer pathways, potentially altering gene expression or protein function.
-
Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of antioxidant defenses.
Table 1 summarizes the effects of various isothiocyanates on different cancer cell lines:
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
Benzyl isothiocyanate | A549 | TBD | Cell cycle arrest |
Allyl isothiocyanate | DLD-1 | TBD | Reactive oxygen species generation |
Antimicrobial Activity
In addition to anticancer properties, isothiocyanates have demonstrated antimicrobial effects against various pathogens. Studies suggest that this compound may inhibit the growth of bacteria and fungi, offering potential applications in food preservation and therapeutic contexts.
Interaction with Biological Macromolecules
Understanding the interactions between this compound and biological macromolecules such as proteins and nucleic acids is crucial for elucidating its biological effects:
- Protein Interactions : Initial research indicates that this compound may react with proteins involved in critical cellular processes, potentially leading to changes in protein function.
- Nucleic Acid Interactions : There is evidence to suggest that this compound could interact with DNA or RNA, impacting gene expression and cellular responses.
Case Studies
Several studies have investigated the biological activity of isothiocyanates, providing insights into their therapeutic potential:
- Study on Cancer Cell Lines : A recent study evaluated the effects of various isothiocyanates on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound could significantly reduce cell viability through apoptosis induction .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of long-chain isothiocyanates against foodborne pathogens. The findings suggested that these compounds could effectively inhibit bacterial growth, highlighting their potential as natural preservatives.
Properties
CAS No. |
919474-70-7 |
---|---|
Molecular Formula |
C17H33NS |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
6-isothiocyanato-6-pentylundecane |
InChI |
InChI=1S/C17H33NS/c1-4-7-10-13-17(18-16-19,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
DLZHCLKZCOVPML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CCCCC)N=C=S |
Origin of Product |
United States |
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